Product packaging for 1-(2-methylpropyl)-1H-1,2,4-triazole(Cat. No.:CAS No. 89531-93-1)

1-(2-methylpropyl)-1H-1,2,4-triazole

Cat. No.: B2448925
CAS No.: 89531-93-1
M. Wt: 125.175
InChI Key: UFFDTRJUOGRGAF-UHFFFAOYSA-N
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Description

1-(2-methylpropyl)-1H-1,2,4-triazole ( 89531-93-1) is a synthetic derivative of the 1,2,4-triazole heterocycle, a scaffold of high significance in medicinal and agricultural chemistry . The 1,2,4-triazole core is renowned for its ability to act as a pharmacophore by forming multiple hydrogen bonds and other non-covalent interactions with biological targets, which can improve the physicochemical properties, pharmacokinetics, and pharmacology of lead compounds . This specific derivative, featuring a 2-methylpropyl (isobutyl) side chain, is a valuable building block for researchers exploring structure-activity relationships. The 1,2,4-triazole ring is a privileged structure in drug discovery, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer , antimicrobial , antifungal , anti-inflammatory , antiviral , and antioxidant effects . Furthermore, the 1,2,4-triazole motif is a key structural component in several commercially available drugs, such as the anticancer agents Letrozole and Anastrozole, the antifungal agents Fluconazole and Itraconazole, and the antiviral Ribavirin . As a versatile synthetic intermediate, this compound can be utilized in the design and development of novel molecules for various research applications, particularly in the synthesis of more complex, multi-targeted hybrid compounds . Researchers can employ this compound to create libraries of analogs for high-throughput screening or to optimize lead compounds in drug discovery campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3 B2448925 1-(2-methylpropyl)-1H-1,2,4-triazole CAS No. 89531-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylpropyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-6(2)3-9-5-7-4-8-9/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFDTRJUOGRGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 2 Methylpropyl 1h 1,2,4 Triazole and Its Analogues

Established Cyclization Reactions for Triazole Ring Formation

Traditional methods for synthesizing the 1,2,4-triazole (B32235) ring often rely on cyclization reactions, which involve the formation of the heterocyclic ring from acyclic precursors. These foundational methods have been refined over many years and remain relevant in organic synthesis.

Cyclization of Hydrazine (B178648) Derivatives with Formamide (B127407) and Carbon Disulfide

One of the most fundamental approaches to synthesizing the 1,2,4-triazole skeleton involves the reaction of hydrazine or its derivatives with a source of a single carbon atom. Formamide is a classic reagent for this purpose. The direct reaction of hydrazine with an excess of formamide at elevated temperatures (140° to 210° C) can produce 1,2,4-triazole in high yields of 92-98% and purities of 94-98%. google.comcore.ac.uk This process typically involves the slow addition of hydrazine to preheated formamide. google.com The reaction proceeds through intermediates like diformylhydrazine, which then cyclizes with ammonia (B1221849) (often generated from formamide at high temperatures) to form the triazole ring. google.com This general approach is known as the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide. scispace.comtijer.org

Another established route uses carbon disulfide as the carbon source. The reaction of acid hydrazides with carbon disulfide in an ethanolic potassium hydroxide (B78521) solution yields an intermediate potassium dithiocarbazinate salt. nih.gov This intermediate can then be cyclized in the presence of hydrazine hydrate (B1144303) to form 4-amino-5-substituted-2H-1,2,4-triazole-3-thiones. nih.gov Similarly, benzohydrazide (B10538) can be treated with carbon disulfide in ethanolic potassium hydroxide, followed by cyclization with hydrazine hydrate, to afford 1,2,4-triazole-3-thiol derivatives. rjptonline.org These thiol- and thione-containing triazoles are versatile intermediates for further functionalization.

Starting MaterialsReagentsProduct TypeReference(s)
HydrazineFormamide1,2,4-Triazole google.com
Acid HydrazideCarbon Disulfide, Potassium Hydroxide, Hydrazine Hydrate4-Amino-1,2,4-triazole-3-thione nih.gov
BenzohydrazideCarbon Disulfide, Ethanolic KOH, Hydrazine Hydrate1,2,4-Triazole-3-thiol rjptonline.org

Multicomponent Reaction Approaches for Substituted Triazoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient pathway to complex molecules like substituted triazoles. These reactions are valued for their atom economy and procedural simplicity.

A notable MCR for synthesizing 1-aryl-1,2,4-triazoles involves the direct reaction of anilines, aminopyridines, or pyrimidines. acs.org Another highly regioselective one-pot process provides access to 1,3,5-trisubstituted 1,2,4-triazoles from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. isres.org Metal-free, three-component reactions have also been developed. For instance, the condensation of amidines, isothiocyanates, and hydrazines can produce structurally diverse, fully substituted 1H-1,2,4-triazol-3-amines without the need for external catalysts or oxidants. isres.org Another metal-free approach involves a base-promoted, three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones to create hybrid molecules containing the 1,2,4-triazole scaffold. rsc.org

Reactant 1Reactant 2Reactant 3Product TypeReference(s)
Carboxylic AcidPrimary AmidineMonosubstituted Hydrazine1,3,5-Trisubstituted 1,2,4-Triazole isres.org
AmidineIsothiocyanateHydrazine1H-1,2,4-Triazol-3-amine isres.org
1,3-Dionetrans-β-NitrostyreneAldehyde Hydrazone1,2,4-Triazole Hybrids rsc.org
AnilineAmino PyridinePyrimidine1-Aryl 1,2,4-Triazole acs.org

Modernized Synthesis Techniques

To overcome the limitations of some traditional methods, such as harsh reaction conditions or long reaction times, modern synthetic techniques have been applied to the synthesis of 1,2,4-triazoles. These methods often offer improved yields, shorter reaction times, and more environmentally friendly conditions.

Microwave-Assisted Organic Synthesis of 1,2,4-Triazole Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates. researchgate.net This technique utilizes the ability of polar molecules to convert electromagnetic radiation into heat, leading to rapid and efficient heating. pnrjournal.com The synthesis of substituted 1,2,4-triazoles from hydrazines and formamide can be achieved smoothly under microwave irradiation without a catalyst. organic-chemistry.org This method has been shown to reduce reaction times from hours to minutes while enhancing product yields. researchgate.netrjptonline.org For example, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via cyclization with hydrazines was completed in just one minute with an 85% yield, compared to over four hours using conventional heating. rsc.org This green chemistry approach is often pollution-free and eco-friendly, sometimes requiring little to no solvent. researchgate.netpnrjournal.com

Electrochemical Synthetic Pathways for Triazole Formation

Electrochemical synthesis represents a green and mild alternative for constructing heterocyclic rings, as it often avoids the need for harsh chemical oxidants or metal catalysts. rsc.orgsioc-journal.cn Various 1,2,4-triazole derivatives can be synthesized using electro-oxidative cyclization pathways. nih.gov One such method involves an electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate (B1210297), and alcohols to yield 1,5-disubstituted 1,2,4-triazoles. organic-chemistry.org Another approach is the electrochemical dehydrogenative [3+2] annulation of amines and hydrazones, which proceeds without transition metals, acids, bases, or external oxidants. sioc-journal.cn This atom- and step-economical process has also been used for the intramolecular C–N cross-coupling to create valuable 1,2,4-triazolo[4,3-a]pyridines from commercially available aldehydes and 2-hydrazinopyridines. rsc.orgrsc.org

Metal-Catalyzed Oxidative Coupling Reactions (e.g., Copper Catalysis)

Metal catalysis, particularly with copper, provides a versatile and efficient route to 1,2,4-triazole derivatives. Copper-catalyzed reactions can facilitate sequential N-C and N-N bond-forming oxidative couplings, often using air as a green oxidant. organic-chemistry.orgorganic-chemistry.org This method is advantageous as the starting materials and copper catalysts are typically readily available and inexpensive. organic-chemistry.org For instance, a system using a copper catalyst, potassium phosphate (B84403) as a base, and oxygen as the oxidant enables the efficient synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines. isres.org Different copper catalysts can also offer high regioselectivity; for example, Cu(II) catalysis can selectively form 1,5-disubstituted 1,2,4-triazoles, while Ag(I) catalysis can yield 1,3-disubstituted isomers. isres.org These catalytic methodologies provide facile access to the 1,2,4-triazole scaffold with high efficiency and broad substrate scope. isres.org

TechniqueKey FeaturesStarting Materials (Examples)Product TypeReference(s)
Microwave-Assisted Synthesis Rapid reaction times, high yields, green approachHydrazines, FormamideSubstituted 1,2,4-Triazoles organic-chemistry.orgrsc.org
Electrochemical Synthesis Metal- and oxidant-free, mild conditionsAmines, HydrazonesFunctionalized 1,2,4-Triazoles sioc-journal.cnnih.gov
Metal-Catalyzed Coupling Efficient C-N/N-N bond formation, use of air as oxidantAmidines, NitrilesSubstituted 1,2,4-Triazoles isres.orgorganic-chemistry.org

Metal-Free Oxidative Conditions in Triazole Synthesis

Recent advancements in synthetic organic chemistry have emphasized the development of environmentally benign and cost-effective methods. Metal-free oxidative conditions for the synthesis of 1,2,4-triazoles align with these principles by avoiding residual metal contamination in the final products. isres.org

One prominent metal-free approach involves the oxidative cyclization of trifluoroacetimidohydrazides. isres.org For instance, the use of iodine (I₂) as a mediator in the presence of a common solvent like dimethylformamide (DMF) can facilitate the synthesis of 3-trifluoromethyl-1,2,4-triazoles. isres.org In this reaction, DMF serves as the carbon source for the methine unit of the triazole ring. isres.org Another green approach utilizes D-glucose as a renewable C1 synthon for the metal-free oxidative cyclization of trifluoroacetimidohydrazides. isres.org

Furthermore, a metal-free, three-component reaction of amidines, isothiocyanates, and hydrazines provides a pathway to structurally diverse, fully substituted 1H-1,2,4-triazol-3-amines. isres.orgfrontiersin.org This method proceeds without the need for external catalysts, ligands, or oxidants, relying on a cascade of C-H functionalization, C-N bond formation, and oxidative aromatization. isres.org Similarly, the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved from hydrazones and aliphatic amines under oxidative conditions using iodine as a catalyst. organic-chemistry.org

Electrochemical methods also present a valuable metal-free alternative. The electrochemical synthesis of 1-aryl and 1,5-disubstituted 1,2,4-triazoles from aryl hydrazines, paraformaldehyde, and alcohols with ammonium acetate as the nitrogen source showcases a green chemistry approach. isres.org

Starting MaterialsReagents/ConditionsProduct TypeReference
Hydrazones, AminesAerobic oxidation1,2,4-triazole scaffolds isres.org
TrifluoroacetimidohydrazidesI₂-mediated, DMF3-trifluoromethyl-1,2,4-triazoles isres.org
TrifluoroacetimidohydrazidesD-glucose3-trifluoromethyl-1,2,4-triazoles isres.org
Isothiocyanates, Amidines, HydrazinesOxidant- and metal-freeFully substituted 1H-1,2,4-triazol-3-amines isres.org
Hydrazones, Aliphatic aminesIodine catalyst1,3,5-trisubstituted 1,2,4-triazoles organic-chemistry.org

Regioselective Synthesis and Functional Group Tolerance in Triazole Ring Formation

Regioselectivity is a critical aspect of 1,2,4-triazole synthesis, as the substitution pattern on the triazole ring significantly influences the compound's properties. Various methods have been developed to control the regioselective formation of 1,2,4-triazole analogues, often demonstrating broad functional group tolerance.

Catalyst-controlled regioselective [3+2] cycloaddition of isocyanides with diazonium salts is a powerful tool for synthesizing 1,2,4-triazoles. frontiersin.org The choice of metal catalyst dictates the resulting isomer: silver(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, while copper(II) catalysis produces 1,5-disubstituted 1,2,4-triazoles. frontiersin.org This methodology exhibits high efficiency and compatibility with a wide range of functional groups. frontiersin.org

For the synthesis of N-substituted 1,2,4-triazoles, such as 1-(2-methylpropyl)-1H-1,2,4-triazole, direct alkylation of the 1,2,4-triazole ring is a common strategy. The alkylation of 1,2,4-triazole with alkyl halides can lead to a mixture of N1 and N4 isomers. However, regioselectivity can be influenced by the choice of base and reaction conditions. researchgate.net The use of a bulky base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to favor the formation of 1-substituted-1,2,4-triazoles. researchgate.net Microwave-assisted alkylation of 1,2,4-triazole in the presence of potassium carbonate and an ionic liquid as the solvent also provides a regioselective route to 1-alkyl-1,2,4-triazoles in high yields. researchgate.net These methods generally exhibit good tolerance for various functional groups on the alkylating agent.

A one-pot, two-step process for producing 1,3,5-trisubstituted-1,2,4-triazoles from carboxylic acids, amidines, and monosubstituted hydrazines also demonstrates high regioselectivity and good functional group tolerance. frontiersin.org This approach allows for the incorporation of diverse substituents, including those with fluorine, bromine, methyl, methoxy, and trifluoromethyl groups. nih.gov

Derivatization Strategies for Enhancing Molecular Diversity and Bioactivity

The 1,2,4-triazole ring exhibits distinct electronic properties that govern its reactivity. The carbon atoms of the ring are electron-deficient, making them susceptible to nucleophilic attack, while the nitrogen atoms are electron-rich and are the primary sites for electrophilic substitution. chemicalbook.com Protonation of the 1H-1,2,4-triazole ring typically occurs at the N4 position. chemicalbook.com

The nitrogen atoms of the 1,2,4-triazole ring also act as excellent ligands for metal coordination. isres.org This property has been widely exploited to create coordination complexes, coordination polymers, and metal-organic frameworks (MOFs). tennessee.eduscispace.com The versatile coordination modes of the triazole ring allow for the construction of diverse supramolecular architectures with applications in materials science. tennessee.eduscispace.com 1-Alkyl-1,2,4-triazoles can coordinate to metal centers, influencing the electronic and steric properties of the resulting complexes.

To enhance the biological activity of 1,2,4-triazole derivatives, various biologically relevant moieties can be incorporated into their structure.

Amino Acid Fragments: The conjugation of amino acid fragments to the 1,2,4-triazole scaffold is a strategy to improve the pharmacological profile of the resulting compounds. A series of 1,2,4-triazole derivatives containing amino acid fragments have been synthesized and shown to exhibit significant antifungal activities. nih.gov These compounds demonstrated broad-spectrum fungicidal properties, with some derivatives showing better activity than the commercial fungicide mefentrifluconazole. nih.gov

Schiff Bases: Schiff bases derived from 1,2,4-triazoles are another important class of compounds with a wide range of biological activities. The synthesis of Schiff bases is typically achieved through the condensation of an amino-substituted 1,2,4-triazole with various aldehydes or ketones. chemmethod.comekb.egbenthamdirect.com For example, Schiff bases have been prepared by reacting 3-amino-1H-1,2,4-triazole with different substituted benzaldehydes. ekb.eg These derivatives have been investigated for their anticancer and antimicrobial properties. ekb.egnih.gov Microwave-assisted synthesis has also been employed as an eco-friendly method for the preparation of 1,2,4-triazole Schiff bases. benthamdirect.com

MoietySynthetic ApproachBiological ActivityReferences
Amino Acid FragmentsAmidation of 1,2,4-triazole intermediatesAntifungal nih.gov
Schiff BasesCondensation of amino-1,2,4-triazoles with aldehydes/ketonesAnticancer, Antimicrobial, Antidiabetic chemmethod.comekb.egbenthamdirect.comnih.gov

Alkylation: As previously mentioned, N-alkylation is a fundamental derivatization strategy for 1,2,4-triazoles. The regioselectivity of alkylation is a key consideration, with the N1 and N4 positions being the most common sites of substitution. The reaction of 1,2,4-triazole with alkyl halides in the presence of a base is a standard method for introducing alkyl groups. researchgate.netchemicalbook.com For the synthesis of this compound, the reaction of 1,2,4-triazole with an isobutyl halide would be the most direct approach. The choice of a mild base and solvent system, such as potassium carbonate in an ionic liquid under microwave irradiation, can provide high yields of the desired 1-alkylated product. researchgate.net The resulting 1-alkyl-1,2,4-triazoles can be further quaternized at the N4 position using fluorinated alkyl halides to produce ionic liquids. nih.gov

Halogenation: The introduction of halogen atoms onto the 1,2,4-triazole ring provides a handle for further functionalization through cross-coupling reactions. While direct electrophilic halogenation on the carbon atoms of the 1,2,4-triazole ring can be challenging due to the ring's electron-deficient nature, halogenated 1,2,4-triazole precursors can be used in glycosylation reactions to synthesize halogenated 1H-1,2,4-triazole nucleosides. researchgate.net These halogenated nucleosides can then undergo Suzuki and Heck cross-coupling reactions to introduce aryl and alkenyl substituents, respectively. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Key Pharmacophoric Requirements for Receptor Interactions

The 1,2,4-triazole (B32235) nucleus is a significant pharmacophore that engages with biological receptors through various non-covalent interactions. nih.gov Its efficacy is attributed to its dipole character, capacity for hydrogen bonding, rigidity, and solubility. nih.gov The nitrogen atoms within the triazole ring are key hydrogen bond acceptors, a critical feature for receptor binding. frontiersin.org For instance, in the context of antifungal agents, the triazole ring can coordinate with the heme iron of cytochrome P450 enzymes. frontiersin.org

Pharmacophore modeling studies on various 1,2,4-triazole derivatives have consistently identified the triazole ring as a central feature. For example, a pharmacophore model for selective COX-2 inhibitors included an aromatic ring and a hydrogen bond acceptor, both of which can be represented by the triazole moiety and its substituents. nih.gov The spatial arrangement of these features is crucial for effective binding. In silico studies have shown that the triazole scaffold can fit into specific binding pockets of enzymes, forming stable interactions with amino acid residues. nih.govresearchgate.net

Impact of Substituent Variation on Binding Affinity and Specificity, focusing on the Isobutyl Group

The substituent at the N1 position of the 1,2,4-triazole ring, in this case, the isobutyl group, plays a significant role in modulating the compound's pharmacokinetic and pharmacodynamic properties. The isobutyl group, being a hydrophobic moiety, can engage in van der Waals and hydrophobic interactions within the binding pocket of a receptor. nih.gov

Structure-activity relationship studies on various 1,2,4-triazole derivatives have highlighted the importance of the size and nature of the substituent at this position. For instance, in a series of tubulin polymerization inhibitors, variations in the substituent on the triazole ring led to significant differences in potency. nih.gov While specific data on the direct comparison of the isobutyl group to other alkyl groups for "1-(2-methylpropyl)-1H-1,2,4-triazole" is not extensively detailed in the provided results, the general principle is that the alkyl substituent's size and lipophilicity must be optimal to fit into the hydrophobic pocket of the target protein.

In the broader context of triazole derivatives, the introduction of different alkyl or aryl groups can influence solubility, metabolic stability, and binding affinity. nih.gov For example, in a study of anti-cancer agents, the presence of a hydrophobic aryl ring was shown to improve the drug-like properties of the molecule. nih.gov

Positional Effects of Nitrogen Atoms on Triazole Ring Activity (e.g., in Kinase Inhibition)

The 1,2,4-triazole isomer is generally more stable than the 4H-1,2,4-triazole tautomer. nih.gov The arrangement of nitrogen atoms in the 1,2,4-triazole ring is critical for its biological activity, particularly in kinase inhibition. Kinase inhibitors often function by forming hydrogen bonds with the hinge region of the kinase domain. The nitrogen atoms at positions 2 and 4 of the 1,2,4-triazole ring can act as hydrogen bond acceptors, mimicking the adenine (B156593) core of ATP.

The positioning of the nitrogen atoms directly influences the molecule's electrostatic potential and its ability to interact with specific amino acid residues in the kinase active site. Molecular docking studies of 1,2,4-triazole derivatives have demonstrated their ability to bind to the ATP-binding pocket of kinases, with the triazole nitrogens playing a key role in this interaction. nih.gov The 1,2,4-triazole scaffold is considered a bioisostere for purine (B94841) scaffolds, which are fundamental components of kinase substrates. mdpi.com

Influence of Specific Motifs (e.g., Triazole-Amine-Thioether, >N—C—S) on Biological Profiles

The incorporation of specific motifs, such as the triazole-amine-thioether linkage, can significantly enhance the biological profile of 1,2,4-triazole derivatives. The thioether group (>S) can improve the molecule's lipophilicity and metabolic stability. The >N—C—S linkage is a common feature in many biologically active compounds and can participate in various interactions with biological targets. nih.gov

Studies on 1,2,4-triazole thioether derivatives have shown a broad spectrum of activities, including antifungal and antibacterial properties. nih.gov The introduction of a thioether moiety into a 1,2,4-triazole scaffold has been shown to be beneficial for increasing antifungal activity. nih.gov This enhancement is often attributed to the ability of the sulfur atom to form additional interactions with the target enzyme or receptor. For example, in a series of compounds targeting plant bacterial diseases, the triazole thioether derivatives exhibited potent inhibitory activity. researchgate.net

The combination of the triazole ring with an amine and a thioether creates a versatile scaffold that can be further functionalized to optimize biological activity. The amine group can act as a hydrogen bond donor or acceptor and can be a point of attachment for other functional groups.

SAR in Enzyme Inhibition and Target Modulation

1,2,4-triazole derivatives are known to be effective enzyme inhibitors, targeting a wide range of enzymes including acetylcholinesterase, α-glucosidase, and thymidine (B127349) phosphorylase. nih.govdovepress.comisp.edu.pk The structure-activity relationships in enzyme inhibition are often highly specific to the target enzyme.

For instance, in the inhibition of thymidine phosphorylase, the presence of two 1,2,4-triazole cores in a single molecule was found to be a promising strategy for enhancing inhibitory activity. dovepress.com Molecular docking studies revealed that these compounds could form multiple interactions with the amino acid residues in the active site of the enzyme. dovepress.com

In another study, 1,2,4-triazole derivatives incorporating an azinane moiety were synthesized and evaluated as inhibitors of several enzymes. nih.gov The results showed that the nature and position of substituents on the phenyl ring attached to the core structure had a significant impact on the inhibitory potency against different enzymes. nih.gov For example, a methyl-substituted phenyl group was found to be potent against acetylcholinesterase, while an ethyl-methyl-substituted phenyl group showed the best activity against α-glucosidase. nih.gov

The following table summarizes the inhibitory activities of selected 1,2,4-triazole derivatives against various enzymes, illustrating the impact of structural modifications on potency.

Compound IDTarget EnzymeSubstituentIC₅₀ (µM)
12d nih.govAcetylcholinesterase3-methyl phenyl0.73 ± 0.54
12m nih.govUrease4-methyl phenyl19.35 ± 1.28
12n nih.govα-glucosidase2-ethyl-6-methyl phenyl0.017 ± 0.53
Compound 2 dovepress.comThymidine Phosphorylasebis-1,2,4-triazoleHigh Inhibition
Compound 6 dovepress.comThymidine Phosphorylasebis-1,2,4-triazoleHigh Inhibition

This data underscores the importance of systematic structural modifications in optimizing the enzyme inhibitory activity of 1,2,4-triazole-based compounds.

Mechanistic Dissection of Biological Activities: Target Identification and Pathway Elucidation

Mechanisms of Antimicrobial Action

The 1,2,4-triazole (B32235) nucleus is a cornerstone in the development of antimicrobial agents, particularly antifungals. nih.govnih.gov The antimicrobial efficacy of this class of compounds is often attributed to their ability to interfere with essential microbial processes.

Antifungal Mechanisms: Sterol 14-alpha-Demethylase (CYP51) Inhibition

A primary and well-elucidated antifungal mechanism of 1,2,4-triazole derivatives is the inhibition of the enzyme sterol 14-alpha-demethylase, a cytochrome P450 enzyme also known as CYP51. nih.govnih.govnih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane that regulates its fluidity and integrity. nih.gov

The triazole ring of these compounds coordinates with the heme iron atom in the active site of CYP51, disrupting the enzyme's ability to catalyze the demethylation of lanosterol (B1674476). nih.govnih.gov This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14-alpha-methylated sterols in the fungal cell membrane. The altered membrane structure increases its permeability and disrupts the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death. nih.govmdpi.com

Table 1: Antifungal Mechanism of 1,2,4-Triazole Derivatives

Target EnzymeMolecular ActionConsequence for Fungal Cell
Sterol 14-alpha-demethylase (CYP51)Inhibition of lanosterol demethylationDepletion of ergosterol, accumulation of toxic sterols, disrupted cell membrane integrity

Broader Spectrum Antimicrobial Mechanisms: General Molecular Target Interactions

Beyond their well-established antifungal properties, 1,2,4-triazole derivatives have demonstrated a broader spectrum of antimicrobial activity, including antibacterial effects. nih.govnih.govresearchgate.netresearchgate.net The mechanisms underlying their antibacterial action are more varied and can involve interactions with a range of molecular targets. While not as universally defined as CYP51 inhibition for antifungal activity, proposed mechanisms include the disruption of bacterial cell wall synthesis, inhibition of nucleic acid synthesis, and interference with other essential enzymatic pathways. nih.govsci-hub.se The versatility of the 1,2,4-triazole scaffold allows for chemical modifications that can be tailored to target specific bacterial enzymes or cellular components. researchgate.net

Mechanisms of Antineoplastic Action

The 1,2,4-triazole scaffold is also a prominent feature in the design of novel antineoplastic agents. nih.gov Derivatives of 1,2,4-triazole have been shown to exert their anticancer effects through various mechanisms, primarily centered on the disruption of cell division and signaling pathways.

Tubulin Polymerization Inhibition and Cell Cycle Modulation

A significant number of 1,2,4-triazole-containing compounds have been identified as potent inhibitors of tubulin polymerization. nih.govencyclopedia.pubnih.govmdpi.comresearchgate.net Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine (B1669291) site on β-tubulin, these compounds prevent the polymerization of tubulin into microtubules. encyclopedia.pub

The disruption of microtubule dynamics has profound effects on cancer cells, leading to an arrest of the cell cycle in the G2/M phase. nih.govmdpi.comresearchgate.netresearchgate.net This cell cycle arrest prevents cell division and can subsequently trigger apoptosis, or programmed cell death. nih.govresearchgate.net

Table 2: Antineoplastic Mechanism via Tubulin Inhibition

TargetMolecular ActionCellular Outcome
TubulinInhibition of polymerizationG2/M phase cell cycle arrest, induction of apoptosis

Kinase Inhibition (e.g., BRAF, EGFR)

Kinases are a class of enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.gov Several 1,2,4-triazole derivatives have been developed as inhibitors of various kinases, including BRAF and the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.netnih.govresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.net

BRAF is a serine/threonine kinase in the MAPK/ERK signaling pathway, and mutations in the BRAF gene are common in melanoma and other cancers. nih.govmdpi.com Similarly, EGFR is a receptor tyrosine kinase that, when overactivated, can drive the growth of numerous solid tumors. nih.govnih.gov 1,2,4-triazole-based inhibitors are designed to bind to the ATP-binding site of these kinases, preventing their phosphorylation activity and thereby blocking the downstream signaling pathways that promote cancer cell proliferation and survival. researchgate.netnih.gov

Mechanisms of Antiviral Action: Host Kinase Inhibition (e.g., CSNK2)

In the realm of antiviral therapy, a promising strategy is to target host cellular factors that are essential for viral replication, rather than targeting the virus itself. This approach can reduce the likelihood of the virus developing resistance. Casein Kinase 2 (CSNK2) is a host kinase that is exploited by numerous viruses, including coronaviruses, for their replication. nih.govnih.gov

Certain 1,2,4-triazole-containing molecules have been identified as inhibitors of host kinases like CSNK2. nih.govnih.govresearchgate.netresearchgate.net By inhibiting the activity of CSNK2, these compounds can disrupt the phosphorylation events that are necessary for various stages of the viral life cycle, such as viral entry, replication of the viral genome, and assembly of new viral particles. nih.gov This host-directed antiviral mechanism offers a broad-spectrum potential against a range of viruses that depend on this particular host kinase. nih.gov

Mechanisms of Enzyme Inhibition (General and Specific)

Inhibition of Oxidative Stress Regulating Enzymes

There is no available research data on the inhibitory effects of 1-(2-methylpropyl)-1H-1,2,4-triazole on enzymes that regulate oxidative stress, such as superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione (B108866) peroxidase (GPx).

Modulation of Receptor/Enzyme Activity via Hydrogen Bonding and Dipole Interactions

No studies have been published that describe the modulation of receptor or enzyme activity by this compound through mechanisms such as hydrogen bonding or dipole interactions.

Computational Chemistry and in Silico Modeling in 1 2 Methylpropyl 1h 1,2,4 Triazole Research

Molecular Docking Applications

Molecular docking is a primary computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely applied to forecast the interaction between a small molecule ligand and a protein receptor, playing a pivotal role in structure-based drug design.

Molecular docking studies are instrumental in identifying the specific binding modes of 1,2,4-triazole (B32235) derivatives within the active sites of biological targets. These simulations reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, that are crucial for molecular recognition and biological activity.

For instance, studies on various 1,2,4-triazole-based compounds have successfully profiled their interactions with a range of protein targets. Docking of derivatives into the active site of tyrosinase, an enzyme involved in pigmentation, showed interactions with key amino acid residues including His244, His263, Phe264, and Val283. pensoft.net In another study targeting adenosine (B11128) A2A receptors, docking calculations highlighted nonpolar interactions with residues like Leu167 and Met270 as being significant for binding. nih.gov Similarly, when docked against c-kit tyrosine kinase, a cancer target, 1,2,4-triazole derivatives were found to form hydrogen bonds and alkyl interactions with residues such as LEU595, LYS623, and VAL654. nih.gov These detailed interaction profiles are critical for understanding the structure-activity relationships (SAR) and for guiding the rational design of more potent and selective inhibitors.

Table 1: Examples of Ligand-Receptor Interactions for 1,2,4-Triazole Scaffolds

Target ProteinKey Interacting ResiduesTypes of InteractionReference
c-kit Tyrosine KinaseLEU595, LYS623, VAL654, CYS673, CYS809Hydrogen Bond, Alkyl Interactions nih.gov
Adenosine A2A ReceptorLeu167, Met270Nonpolar Interactions nih.gov
Tyrosinase (2Y9X)His244, His263, Phe264, Val283Hydrophobic Contacts pensoft.net
NO-Synthase (6NGJ)Val677, Arg596, Ser334, Trp678Hydrogen Bond, π-interaction pensoft.net

Beyond identifying interaction modes, molecular docking is used to predict the binding affinity of a ligand to its receptor, often expressed as a docking score or binding energy. pensoft.net Lower binding energy values typically indicate a more stable ligand-receptor complex and, consequently, higher potential biological activity. pensoft.net This predictive capability allows for the virtual screening of large compound libraries to prioritize candidates for synthesis and experimental testing.

Docking studies on 1,2,4-triazole-based acetamides against c-kit tyrosine kinase, for example, yielded binding affinity scores (ACE) ranging from -173.411 kcal/mol to -176.749 kcal/mol, helping to identify the most promising anti-cancer candidates. nih.gov Furthermore, docking algorithms generate multiple possible binding poses (conformations) of the ligand in the receptor's active site. frontiersin.org The conformation with the best score and most favorable interactions is selected as the most probable binding mode, providing a static 3D model of the complex that informs further optimization efforts. frontiersin.org

Table 2: Predicted Binding Affinities for 1,2,4-Triazole Derivatives Against Protein Kinases

Compound IDTarget ProteinPredicted Binding Affinity (ACE, kcal/mol)Reference
7ac-kit Tyrosine Kinase-173.411 nih.gov
7fc-kit Tyrosine Kinase-176.749 nih.govbohrium.com
7fProtein Kinase B-170.066 nih.govbohrium.com

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is another cornerstone of in silico drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models serve as 3D queries for screening large chemical databases to identify novel molecules with the potential to bind to the target of interest. nih.gov

Pharmacophore models can be generated through two main approaches: ligand-based and structure-based. biointerfaceresearch.com Ligand-based models are derived from a set of known active molecules, identifying the common chemical features responsible for their activity. nih.govimedpub.com For example, a ligand-based pharmacophore model for cyclooxygenase-2 (COX-2) inhibitors was developed based on known active 1,2,4-triazole derivatives, resulting in a hypothesis containing two aromatic ring features and one hydrogen bond acceptor. nih.gov

Conversely, structure-based models are derived from the 3D structure of the ligand-receptor complex. biointerfaceresearch.comnih.gov This approach identifies key interaction points between the ligand and the receptor's active site. A structure-based pharmacophore for programmed death-ligand 1 (PD-L1) was generated that included features for hydrogen bond donors and acceptors, hydrophobic groups, and charged centers, based on its co-crystal structure with an inhibitor. nih.gov Both types of models are powerful tools for virtual screening to discover new, structurally diverse compounds that fit the required pharmacophoric features for a given biological target. nih.govbiointerfaceresearch.com

Table 3: Pharmacophore Models for Targets of 1,2,4-Triazole Derivatives

TargetModel TypeKey Pharmacophoric FeaturesReference
COX-2Ligand-Based2 Aromatic Rings (RA), 1 Hydrogen Bond Acceptor (HBA) nih.gov
AromataseLigand-Based (3D-QSAR)2 Aromatic Rings (RA), 1 HBA, 1 Hydrophobic (HY) tandfonline.com
CYP51Ligand-Based3 HBA, 1 HY imedpub.com
NS5BStructure-Based2 HBA, 2 Hydrogen Bond Donors (HBD), 2 Hydrophilic biointerfaceresearch.com
PD-L1 (6R3K)Structure-Based2 HBA, 2 HBD, 2 HY, 1 Positive Ionizable, 1 Negative Ionizable nih.gov

Molecular Dynamics (MD) Simulations for Complex Stability Analysis and Conformational Behavior

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. mdpi.com MD simulations are crucial for assessing the stability of the docked complex and observing the conformational behavior of both the ligand and the protein. pensoft.netsemanticscholar.org

In studies involving 1,2,4-triazole derivatives, MD simulations of up to 100 nanoseconds or longer are performed on the ligand-protein complexes. pensoft.netmdpi.com Key metrics such as the root-mean-square deviation (RMSD) of atomic positions are analyzed to determine if the complex remains stable throughout the simulation. mdpi.com A stable RMSD suggests that the ligand remains securely bound within the active site. mdpi.com Furthermore, MD simulations can be coupled with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. pensoft.netmdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic properties of molecules like 1-(2-methylpropyl)-1H-1,2,4-triazole. DFT is used to calculate the molecule's electronic structure, optimized geometry, and various chemical reactivity descriptors. researchgate.netdnu.dp.ua

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. Other calculated properties, such as electronegativity, chemical hardness, softness, and the electrophilicity index, help in understanding the molecule's reaction mechanisms. researchgate.net DFT can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify the most probable sites for electrophilic and nucleophilic attack, offering valuable information on how the molecule will interact with biological receptors. uantwerpen.be

Table 4: Quantum Chemical Descriptors for 1,2,4-Triazole Derivatives (Calculated via DFT)

DescriptorDefinitionSignificanceReference
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelates to electron-donating ability researchgate.net
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelates to electron-accepting ability researchgate.net
Energy Gap (ΔE)ΔE = ELUMO - EHOMOIndicates chemical reactivity and stability researchgate.net
Electronegativity (χ)Measure of an atom's ability to attract shared electronsDescribes charge transfer in reactions researchgate.net
Global Hardness (η)Resistance to change in electron distributionRelates to molecular stability researchgate.net
Global Softness (σ)Reciprocal of hardness (1/η)Relates to molecular reactivity researchgate.net
Electrophilicity Index (ω)Measure of electrophilic powerPredicts reactivity with nucleophiles researchgate.net

Spectrum of Reported Biological Activities of 1,2,4 Triazole Derivatives Mechanistic Context

Antifungal Efficacy and Related Target Inhibition

Derivatives of 1,2,4-triazole (B32235) form a major class of antifungal agents. nih.gov Their primary mechanism of action involves the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.com This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. By binding to the heme cofactor within CYP51, triazoles disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the fungal membrane. mdpi.com

This class of compounds has demonstrated efficacy against a wide range of pathogenic fungi. For instance, novel 1,2,4-triazole derivatives have shown potent activity against various Candida species, including Candida albicans, often exceeding the potency of established drugs like fluconazole (B54011). drugbank.com Significant antifungal potential has also been noted against Cryptococcus neoformans. nih.govpharmj.org.ua Research has also highlighted their effectiveness against filamentous fungi, such as Aspergillus fumigatus and Aspergillus flavus. mdpi.com Furthermore, their agricultural application is evident from their activity against plant-pathogenic fungi like Alternaria solani and Physalospora piricola.

Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives
Compound/Derivative ClassTarget FungiMechanism of ActionReference
Triazole-containing isoxazolesCandida albicans, Cryptococcus neoformansInhibition of ergosterol biosynthesis pharmj.org.ua
1,2,4-triazole-3-thionesAspergillus speciesInhibition of lanosterol 14α-demethylase (CYP51) mdpi.com
Phenylpiperazine-triazolesCandida albicans, Cryptococcus neoformansInhibition of lanosterol 14α-demethylase (CYP51) drugbank.com
1,2,3-Benzotriazin-4-one hybridsCandida albicansNot specified nih.govpharmj.org.ua

Antibacterial Potential and Pathogen Specificity

The 1,2,4-triazole nucleus is a key structural motif in the development of new antibacterial agents, particularly in an era of growing antibiotic resistance. mdpi.comnih.gov These compounds have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. ijpsjournal.com

Notable activity has been documented against Gram-positive pathogens such as Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.govsci-hub.se Certain Schiff base derivatives of 1,2,4-triazole-3-thiol have exhibited strong antibacterial effects against S. aureus, in some cases superior to the standard drug streptomycin. nih.gov Against Gram-negative bacteria, derivatives have been found to be active against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. mdpi.com

A promising strategy to enhance antibacterial efficacy and overcome resistance involves creating hybrid molecules that combine the 1,2,4-triazole scaffold with other established antibacterial pharmacophores, such as (fluoro)quinolones like ciprofloxacin (B1669076) and nalidixic acid. mdpi.comsci-hub.se These hybrid compounds often exhibit synergistic activity, displaying potency greater than the parent drugs against both drug-sensitive and drug-resistant strains. sci-hub.sesci-hub.se

Table 2: Antibacterial Spectrum of 1,2,4-Triazole Hybrids
Hybrid Compound ClassTarget BacteriaPotency (MIC Values)Reference
Clinafloxacin-triazole hybridsS. aureus, E. coli, P. aeruginosa0.25 to 1 µg/mL sci-hub.se
Ciprofloxacin-triazole-3-thione hybridsGram-positive & Gram-negative bacteria (incl. MRSA)<1 µg/mL to 0.011 µg/mL sci-hub.sesci-hub.se
Nalidixic acid-based azomethinesP. aeruginosa16 µg/mL mdpi.com
Ofloxacin-triazole analoguesS. aureus, S. epidermis, E. coli0.25 to 1 µg/mL mdpi.com

Anticancer Research and Cellular Target Engagement

The 1,2,4-triazole moiety is present in several clinically approved anticancer drugs, highlighting its importance in oncology. researchgate.netzsmu.edu.ua Drugs such as letrozole (B1683767) and anastrozole (B1683761) are potent non-steroidal aromatase inhibitors used in the treatment of estrogen receptor-positive breast cancer. nih.gov Their mechanism involves the triazole nitrogen atoms binding to the heme iron atom of the aromatase (cytochrome P450) enzyme, thereby blocking the conversion of androgens to estrogens and inhibiting the growth of hormone-dependent tumors. nih.gov

Beyond aromatase inhibition, novel 1,2,4-triazole derivatives have demonstrated cytotoxic activity against a variety of human cancer cell lines through diverse mechanisms. nih.govsemanticscholar.org Research has shown that certain derivatives can induce cell cycle arrest, for instance at the G2/M phase, by inhibiting tubulin polymerization. nih.gov Significant antiproliferative effects have been observed in vitro against breast (MCF-7), cervical (HeLa), lung (A549), and pancreatic (PANC1) cancer cell lines. nih.govsemanticscholar.org The ability of the triazole scaffold to interact with various biomolecular targets continues to make it a promising platform for the design of new anticancer agents. researchgate.net

Table 3: Anticancer Activity of 1,2,4-Triazole Derivatives
Derivative ClassTarget Cell Line(s)Cellular Target/MechanismReference
Letrozole, AnastrozoleBreast CancerAromatase Inhibition nih.gov
Substituted 1,3-diphenyl-propan-1-onesHeLaCytotoxic Activity (IC50 < 12 µM) nih.gov
Phenylpiperazine-triazolesPANC1 (Pancreatic), DU145 (Prostate)Cell cycle arrest at S-phase semanticscholar.org
TriazolylflavansBreast CancerAromatase Inhibition nih.gov

Antiviral Investigations and Host Factor Modulation

The 1,2,4-triazole ring is a key component of several antiviral drugs, most notably Ribavirin, which exhibits broad-spectrum activity against both RNA and DNA viruses. bohrium.commdpi.com The versatility of the triazole ring allows it to act as a bioisostere for other chemical groups like amides or esters, enabling it to mimic natural nucleosides and interfere with viral replication. nuft.edu.uabohrium.com

Research into 1,2,4-triazole derivatives has revealed activity against a range of viruses. Isosteric analogs of acyclovir (B1169) containing a triazole ring have shown efficacy against herpes simplex type 1 virus. bohrium.comnih.gov Other derivatives have been identified as potential candidates for treating influenza A (H1N1) by targeting viral hemagglutinin, a protein essential for the virus to attach to host cells. bohrium.comnih.gov Given the role of Ribavirin in treating certain viral hemorrhagic fevers and its investigation against coronaviruses, the 1,2,4-triazole scaffold remains a significant area of focus for the development of novel antiviral therapeutics. bohrium.comeurekaselect.com

Other Investigated Bioactivities with Emerging Mechanistic Understanding or Research Potential

A growing body of evidence supports the anti-inflammatory potential of 1,2,4-triazole derivatives. nih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that these compounds can modulate inflammatory pathways through various mechanisms. A primary mode of action is the inhibition of cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes, which are key to the synthesis of prostaglandins (B1171923) and leukotrienes, respectively—potent mediators of inflammation. mdpi.com Some derivatives have demonstrated potent and selective COX-2 inhibition. mdpi.com

In vivo studies, such as the carrageenan-induced rat paw edema model, have confirmed the anti-inflammatory activity of these compounds, with some showing efficacy comparable to standard drugs like indomethacin. mdpi.comnih.gov Furthermore, research indicates that certain triazole derivatives can exert their effects by modulating the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). biomedpharmajournal.org

Many 1,2,4-triazole derivatives have been investigated for their antioxidant properties, which stem from their ability to scavenge free radicals and modulate enzymes that regulate oxidative stress. researchgate.netisres.orgzsmu.edu.ua Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. isres.org

The antioxidant capacity of these derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. ekb.eg Studies have shown that the presence and position of specific substituent groups, such as hydroxyl (-OH) or amino (-NH2) groups on an attached phenyl ring, can significantly enhance the antioxidant activity of the triazole compound. isres.orgzsmu.edu.ua This suggests that 1,2,4-triazoles could serve as a foundational structure for developing agents to combat conditions associated with oxidative damage. zsmu.edu.ua

Future Directions and Emerging Research Avenues for 1 2 Methylpropyl 1h 1,2,4 Triazole

Development of Novel Synthetic Routes for Enhanced Sustainability and Yield

The future development of 1-(2-methylpropyl)-1H-1,2,4-triazole will likely prioritize green and sustainable synthetic methodologies to improve efficiency, reduce waste, and minimize energy consumption. uthm.edu.myuthm.edu.mynih.govresearchgate.net Traditional methods for synthesizing 1,2,4-triazole (B32235) derivatives often involve multi-step processes with harsh reagents and solvents. chemrxiv.org Emerging research focuses on eco-friendly alternatives that offer higher yields and shorter reaction times. uthm.edu.myresearchgate.net

Key areas of development include:

Microwave-Assisted Synthesis: This technique has been shown to be superior to conventional methods for synthesizing substituted 1,2,4-triazoles, offering significant reductions in reaction time and energy usage while increasing yields. uthm.edu.myuthm.edu.myresearchgate.net

Metal-Free and Catalyst-Free Reactions: Research is moving towards one-pot syntheses that operate under moderate conditions without the need for external catalysts, ligands, or metals, aligning with the principles of green chemistry. isres.orgrsc.org

Alternative Energy Sources: Nonconventional energy sources like ultrasound and mechanical mixing are being explored to drive the synthesis of triazole systems, further minimizing the environmental impact. nih.gov

Continuous-Flow Processes: The development of continuous-flow conditions for triazole synthesis represents a significant step towards process intensification, offering better control, safety, and scalability compared to batch processing. chemrxiv.org

Table 1: Comparison of Synthetic Approaches for 1,2,4-Triazole Derivatives

Feature Conventional Synthesis Emerging Sustainable Synthesis
Energy Source Thermal heating (reflux) Microwaves, Ultrasound, Mechanochemistry uthm.edu.mynih.gov
Catalysts Often requires metal catalysts (e.g., Cu, Ag) isres.orgnih.gov Metal-free, organocatalytic, or catalyst-free systems isres.orgrsc.org
Solvents Often uses volatile and/or toxic organic solvents Use of greener, non-hazardous solvents or solvent-free conditions uthm.edu.mynih.gov
Efficiency Longer reaction times, often lower yields Reduced reaction times, higher yields uthm.edu.myresearchgate.net
Waste More chemical waste generated Minimized waste streams nih.gov

| Scalability | Can be problematic for large-scale applications | Amenable to continuous-flow processes for better scalability chemrxiv.org |

Advanced SAR/SPR Studies for Targeted Ligand Design and Optimization

Future research on this compound will heavily rely on advanced computational and experimental techniques to optimize its structure for specific biological targets. Structure-Activity Relationship (SAR) and Surface Plasmon Resonance (SPR) studies are crucial in this endeavor.

Structure-Activity Relationship (SAR): SAR studies help identify the key structural features of the 1,2,4-triazole scaffold responsible for its biological activity. nih.govnih.gov For this compound, this would involve synthesizing a series of analogues by modifying the 2-methylpropyl group and other positions on the triazole ring to probe interactions with a target protein. For instance, studies on other tri-substituted 1,2,4-triazoles have shown that hydrophobic regions play a dominant role in inhibitory potency against protein-protein interactions, such as the annexin A2–S100A10 complex. nih.gov Virtual screening and computational analysis can precede synthesis to predict which modifications are most likely to improve potency. nih.gov

Surface Plasmon Resonance (SPR): SPR is a powerful biophysical technique for real-time, label-free analysis of biomolecular interactions. It can provide detailed kinetic data (association and dissociation rates) and affinity constants for the binding of a ligand, such as this compound, to its target protein. This information is invaluable for ligand optimization, allowing researchers to understand how structural changes affect binding kinetics and to select candidates with the most promising profiles for further development.

Exploration of Novel Therapeutic Targets Beyond Established Enzymes and Receptors

The 1,2,4-triazole scaffold is known to interact with a wide range of biological targets, conferring a broad spectrum of pharmacological activities including antifungal, anticancer, antibacterial, and anticonvulsant properties. researchgate.netmdpi.comnih.govresearchgate.net Many current triazole-based drugs, like fluconazole (B54011), target well-established enzymes such as cytochrome P450-dependent lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov

Future research for this compound should focus on novel and less-explored therapeutic targets.

Protein-Protein Interactions (PPIs): As demonstrated with the inhibition of the annexin A2–S100A10 interaction, triazoles can be designed to disrupt PPIs, which are implicated in numerous diseases, particularly cancer. nih.gov

Ferroptosis Inhibition: Recently, 1,2,4-triazole derivatives have been identified as novel inhibitors of ferroptosis, a form of regulated cell death linked to acute organ injury and neurodegenerative disorders. nih.gov Mechanistic studies suggest they act via a radical-trapping antioxidant capacity. nih.gov

Kinase Inhibition: Various kinases are crucial in cell signaling pathways and are prominent targets in cancer therapy. Molecular docking studies have explored the potential of triazole derivatives to bind to enzymes like cyclin-dependent kinase 2 (CDK2) and c-kit tyrosine kinase. nih.govmdpi.com

Aromatase Inhibition: Aromatase, a cytochrome P450 enzyme, is a key target in estrogen-dependent breast cancer. The design of novel 1,2,4-triazole derivatives as aromatase inhibitors is an active area of research. nih.gov

Table 2: Potential Novel Therapeutic Targets for 1,2,4-Triazole Derivatives

Target Class Specific Example(s) Associated Disease(s)
Protein-Protein Interactions Annexin A2–S100A10 nih.gov Cancer
Regulated Cell Death Pathways Ferroptosis pathway nih.gov Acute organ injury, Neurodegeneration
Enzymes (Non-CYP) Methionine Aminopeptidase 2 (MetAP2) researchgate.net Cancer (via angiogenesis inhibition)
Kinases Cyclin-dependent kinase 2 (CDK2) nih.gov, c-kit tyrosine kinase mdpi.com Cancer

| Receptors | Adenosine (B11128) A2B receptor nih.gov | Cancer |

Application in Material Science and Agro-chemical Innovation

Beyond pharmaceuticals, the unique electronic properties of the 1,2,4-triazole ring open avenues for its use in material science and agrochemistry.

Material Science: The electron-deficient nature of the 1,2,4-triazole system imparts excellent electron-transport and hole-blocking properties. researchgate.net This makes its derivatives, potentially including this compound, valuable as metal-free organic materials for:

Organic Light-Emitting Diodes (OLEDs): Triazole derivatives have been successfully used as electron transport layer and hole-blocking materials in OLED devices, improving the efficiency of electricity-to-light conversion. researchgate.net

Organic Photovoltaic Cells: The semiconductor properties of some triazole derivatives make them interesting candidates for use in organic solar cells. researchgate.net

Data Storage Devices: The potential for these compounds in data storage applications is also an emerging area of research. researchgate.net

Agrochemical Innovation: 1,2,4-triazole derivatives are a cornerstone of modern agriculture, widely used as fungicides, herbicides, and plant growth regulators. researchgate.netrjptonline.org

Fungicides: Many commercial fungicides are triazole-based, functioning as inhibitors of sterol demethylase (CYP51) in fungi. nih.govrsc.org Future research could optimize this compound to develop new fungicides with broad-spectrum activity and lower environmental impact. nih.gov

Herbicides and Insecticides: The triazole scaffold is present in various herbicides and can be used to synthesize effective insecticides, helping to control weeds and pests to ensure crop yields. rjptonline.orgagriplantgrowth.com

Table 3: Non-Pharmaceutical Applications of 1,2,4-Triazole Scaffolds

Field Application Area Function/Property
Material Science Organic Light-Emitting Diodes (OLEDs) Electron-transport and hole-blocking material researchgate.net
Organic Photovoltaic Cells Organic semiconductor researchgate.net
Agrochemicals Fungicides Inhibition of fungal CYP51 enzyme nih.govrsc.org
Herbicides Weed control agriplantgrowth.com
Insecticides Pest control agriplantgrowth.com

Q & A

Q. How to use HPLC-MS for quantifying triazole derivatives in environmental or biological matrices?

  • Sample preparation : Solid-phase extraction (C18 columns) for biological fluids. Chromatography : Reverse-phase C8 columns with acetonitrile/water gradients. MS detection : ESI+ mode for [M+H]⁺ ions (e.g., m/z 342 for propiconazole) . Validate with spike-recovery experiments (≥90% accuracy).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.